L-carnitine tartrate L-carnitine tartrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13704126
InChI: InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;/m1./s1
SMILES: C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C11H21NO9
Molecular Weight: 311.29 g/mol

L-carnitine tartrate

CAS No.:

Cat. No.: VC13704126

Molecular Formula: C11H21NO9

Molecular Weight: 311.29 g/mol

* For research use only. Not for human or veterinary use.

L-carnitine tartrate -

Specification

Molecular Formula C11H21NO9
Molecular Weight 311.29 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
Standard InChI InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;/m1./s1
Standard InChI Key RZALONVQKUWRRY-FYZOBXCZSA-N
Isomeric SMILES C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O
SMILES C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical and Structural Characteristics of L-Carnitine Tartrate

Molecular Composition and Physicochemical Properties

L-Carnitine tartrate (C<sub>11</sub>H<sub>20</sub>NO<sub>9</sub>) is a crystalline powder with a molecular weight of 310.28 g/mol . Its structure combines two molecules of L-carnitine with one molecule of L-tartaric acid, forming a stable salt with enhanced solubility compared to free L-carnitine. Key physicochemical parameters include:

PropertyValueConditions
Boiling Point196.6°C101.3 kPa
Density1.216 g/cm³20°C
LogP-2.950°C, pH 5.54
Surface Tension55 mN/m1 g/L, 20°C
SolubilitySlight in water/methanol25°C

The compound’s low partition coefficient (LogP) reflects its hydrophilic nature, facilitating rapid absorption in the gastrointestinal tract . X-ray diffraction studies confirm its monoclinic crystal system, with hydrogen bonding between the carboxyl groups of tartaric acid and the quaternary ammonium moiety of L-carnitine .

Industrial Synthesis and Quality Control

Commercial production involves reacting L-carnitine base with L-tartaric acid in a 2:1 molar ratio under controlled pH (4.5–5.5) . Post-crystallization purity ranges from 87–93%, with residual solvents limited to <0.1% . Regulatory specifications mandate:

  • Heavy metals: ≤20 ppm (as Pb)

  • Microbial counts: ≤3,000 CFU/g

  • Arsenic: ≤2 ppm (as As<sub>2</sub>O<sub>3</sub>)

Batch consistency is ensured through HPLC-UV quantification (λ=210 nm) and Fourier-transform infrared spectroscopy (FTIR) for structural verification .

Biochemical Mechanisms of Action

Mitochondrial Fatty Acid Transport

LCLT functions as a molecular shuttle, transporting long-chain fatty acids into mitochondria for β-oxidation. The carnitine palmitoyltransferase (CPT) system facilitates this process:

  • CPT-I conjugates fatty acyl-CoA to carnitine at the outer mitochondrial membrane.

  • The carnitine-acylcarnitine translocase mediates inner membrane transport.

  • CPT-II regenerates fatty acyl-CoA in the matrix .

This mechanism increases ATP production efficiency by 12–15% in skeletal muscle during prolonged exercise .

Antioxidant and Anti-Inflammatory Effects

LCLT upregulates endogenous antioxidant systems through two pathways:

  • Direct scavenging: The tertiary amine group neutralizes hydroxyl radicals (·OH) and peroxynitrite (ONOO⁻) .

  • Enzymatic induction: Supplementation increases superoxide dismutase (SOD) activity by 27% (p=0.016) and glutathione peroxidase (GPx) by 19% in human trials .

In COVID-19 patients, LCLT (2 g/day) reduced fibrinogen levels by 15% (p=0.032) and elevated platelet counts by 8%, suggesting modulation of coagulation pathways .

Applications in Human Performance and Recovery

Exercise-Induced Muscle Damage Mitigation

A 5-week randomized trial (n=73) demonstrated LCLT’s efficacy in athletic recovery :

ParameterPlacebo ΔLCLT Δp-value
Perceived soreness (VAS)+34%+12%0.021
Creatine kinase (U/L)489 → 812502 → 6430.016
Isometric strength loss-18%-7%0.008
Countermovement jump power-14%-5%0.013

Notably, these effects were consistent across age (21–65 years) and gender subgroups .

Body Composition Modulation

Meta-analyses of 12 trials reveal that 2 g/day LCLT supplementation for ≥8 weeks:

  • Reduces body fat mass by 1.2 kg (95% CI: 0.8–1.6)

  • Preserves lean mass during caloric restriction (Δ=+0.9 kg vs. placebo)
    The mechanism involves AMPK activation (phosphorylation ↑32%) and PPAR-δ upregulation in adipocytes .

CT ParameterPlaceboLCLTp-value
Ground-glass opacity-18%-37%0.024
Consolidation volume22.1 cm³14.3 cm³0.041

Therapeutic effects correlated with ACE2 receptor downregulation (r=-0.71, p=0.009) and IL-6 suppression (r=-0.63) .

Adverse EffectIncidence (LCLT)Incidence (Placebo)
Gastrointestinal discomfort6.2%5.8%
Headache3.1%3.4%
Dermatological reactions1.4%1.2%

Notably, no cases of trimethylamine N-oxide (TMAO) elevation—a cardiovascular risk marker—were reported at doses ≤3 g/day .

Recommended Dosage Protocols

  • Athletic performance: 1–2 g elemental L-carnitine (1.5–3 g LCLT) pre-training

  • Metabolic support: 1 g twice daily with meals

  • Acute viral infections: 3 g/day in divided doses

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator